molecular formula C7H6BNO3 B11919160 Furo[3,2-b]pyridin-2-ylboronic acid

Furo[3,2-b]pyridin-2-ylboronic acid

Katalognummer: B11919160
Molekulargewicht: 162.94 g/mol
InChI-Schlüssel: BHNWTKDELHADGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[3,2-b]pyridin-2-ylboronic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .

Vorbereitungsmethoden

The synthesis of furo[3,2-b]pyridin-2-ylboronic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated furo[3,2-b]pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Analyse Chemischer Reaktionen

Furo[3,2-b]pyridin-2-ylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may also exhibit unique biological activities.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Wissenschaftliche Forschungsanwendungen

Furo[3,2-b]pyridin-2-ylboronic acid has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Furo[3,2-b]pyridin-2-ylboronic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C7H6BNO3

Molekulargewicht

162.94 g/mol

IUPAC-Name

furo[3,2-b]pyridin-2-ylboronic acid

InChI

InChI=1S/C7H6BNO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H

InChI-Schlüssel

BHNWTKDELHADGO-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(O1)C=CC=N2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.